DBCO-NHCO-PEG12-biotin
Description
Evolution and Principles of Bioorthogonal Reaction Chemistries
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. numberanalytics.com This field has transformed the study of biomolecules by allowing for their selective modification in their natural settings. The core principles of bioorthogonal chemistry include high selectivity, biocompatibility with aqueous environments and physiological temperatures, and high efficiency at low concentrations. numberanalytics.com
The concept emerged in the early 2000s with the Staudinger ligation, which involves the reaction of azides with phosphines. numberanalytics.comacs.org Since then, the field has expanded to include a variety of other reactions. A significant advancement has been the development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov However, the toxicity of the copper catalyst limited its use in living cells.
This limitation led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction. iris-biotech.de SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which readily react with azides without the need for a toxic catalyst. lumiprobe.com This reaction is highly specific, rapid, and biocompatible, making it ideal for in vivo applications. broadpharm.com The development of such reactions has been a central focus in chemical biology, aiming to create a toolkit of mutually exclusive reactions for dual-labeling and more complex studies. nih.gov
Strategic Design Considerations for Multifunctional Molecular Linkers
Linkers can be classified as flexible or rigid. Flexible linkers, often composed of sequences like (Gly-Gly-Gly-Gly-Ser)n, provide mobility between fused domains. researchgate.net In contrast, rigid linkers, such as those with α-helix-forming sequences like A(EAAAK)nA, maintain a fixed distance and orientation between domains. researchgate.net
The incorporation of polyethylene (B3416737) glycol (PEG) chains into linkers, a process known as PEGylation, offers several advantages. gelest.comthermofisher.com PEGylation can increase the solubility of the conjugate, reduce immunogenicity, and improve its pharmacokinetic profile. gelest.com The length of the PEG spacer can be adjusted to optimize the function of the conjugate in specific assays. thermofisher.com
Heterobifunctional linkers, which possess two different reactive groups, are particularly valuable for creating complex bioconjugates. cornell.edugelest.com These linkers allow for the sequential and specific attachment of different molecules. The choice of reactive groups is dictated by the desired conjugation chemistry and the functional groups available on the biomolecules to be linked.
Conceptual Framework for DBCO-NHCO-PEG12-Biotin in Contemporary Chemical Biology Research
This compound is a heterobifunctional linker that embodies the principles of advanced bioconjugation. It integrates three key components: a dibenzocyclooctyne (DBCO) group, a biotin (B1667282) molecule, and a 12-unit polyethylene glycol (PEG12) spacer connected by a carbamate (B1207046) (NHCO) linkage.
DBCO Group : This moiety enables copper-free click chemistry through strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules. medchemexpress.comfishersci.se The reaction is highly efficient and bioorthogonal, allowing for specific labeling in living systems without the cytotoxicity associated with copper catalysts. fishersci.se
Biotin : A small, water-soluble B-vitamin, biotin serves as a versatile tag for proteins and other molecules. creative-proteomics.comcreative-diagnostics.com It has an exceptionally high affinity for avidin (B1170675) and streptavidin, a property that is widely exploited for the detection, purification, and immobilization of biotinylated molecules. creative-proteomics.comwikipedia.org
PEG12 Spacer : The 12-unit polyethylene glycol chain acts as a flexible spacer, enhancing the water solubility of the reagent and the resulting conjugate. thermofisher.comfishersci.se The spacer arm also minimizes steric hindrance between the conjugated molecules, preserving their natural function. labinsights.nl
NHCO Linkage : The carbamate linkage provides enhanced stability compared to ester or amide bonds, reducing the likelihood of hydrolysis under physiological conditions.
This strategic combination of functional units makes this compound a powerful tool in chemical biology. taskcm.com It is particularly useful for applications such as functional proteomics, where it can be used to biotinylate proteins for studies on protein-protein interactions and post-translational modifications. taskcm.com It also finds application in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation and in the functionalization of nanoparticles for targeted drug delivery. medchemexpress.com
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1102.34 g/mol | axispharm.com |
| Spacer Arm Length | 46.3 Å | fishersci.se |
| Purity | ≥95% | axispharm.com |
| Solubility | 50–100 mg/mL (in DMSO) |
Table 2: Components and Functions of this compound
| Component | Function | Key Feature | Reference |
| DBCO | Copper-free click chemistry | Reacts with azides via SPAAC | medchemexpress.com |
| Biotin | High-affinity tag | Binds to streptavidin/avidin | creative-proteomics.comwikipedia.org |
| PEG12 | Hydrophilic spacer | Increases solubility, reduces steric hindrance | thermofisher.comfishersci.se |
| NHCO | Stable linkage | Resistant to hydrolysis |
Structure
2D Structure
Properties
Molecular Formula |
C55H83N5O16S |
|---|---|
Molecular Weight |
1102.3 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C55H83N5O16S/c61-51(12-6-5-11-50-54-48(44-77-50)58-55(64)59-54)57-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-16-52(62)56-17-15-53(63)60-43-47-9-2-1-7-45(47)13-14-46-8-3-4-10-49(46)60/h1-4,7-10,48,50,54H,5-6,11-12,15-44H2,(H,56,62)(H,57,61)(H2,58,59,64)/t48-,50-,54-/m0/s1 |
InChI Key |
GIBHXHXUJIVMNR-VMYZTKCFSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Dbco Nhco Peg12 Biotin
Pathways for the Chemical Synthesis of DBCO-NHCO-PEG12-Biotin Analogs
The synthesis of this compound and its analogs generally involves the modular assembly of its three key components: the DBCO core, the PEG linker, and the biotin (B1667282) tag. Analogs can be created by varying the length of the PEG chain or by substituting the biotin with other functional moieties.
A common synthetic route begins with a DBCO derivative that has a reactive functional group, such as a carboxylic acid (DBCO-acid) or an N-hydroxysuccinimide (NHS) ester (DBCO-NHS ester). interchim.fr This activated DBCO is then coupled to one end of a bifunctional PEG linker that has an amine group at one terminus and a protected amine or a different functional group at the other. For the synthesis of this compound, a PEG linker with a terminal amine and a terminal biotin, often with a pre-formed amide bond to the PEG chain, is used.
Alternatively, a sequential approach can be employed. DBCO-acid can be activated in situ with reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form a DBCO-NHS ester. interchim.fr This ester is then reacted with an amino-PEG12-biotin molecule to form the final product through a stable amide bond. The synthesis of the amino-PEG12-biotin itself involves coupling biotin to a diamino-PEG12 linker. The modularity of this approach allows for the straightforward synthesis of analogs with different PEG lengths (e.g., PEG4, PEG8, PEG24) by simply substituting the corresponding amino-PEG-biotin reagent. broadpharm.comprecisepeg.combroadpharm.com
Below is a table summarizing various commercially available DBCO-PEG-Biotin analogs, highlighting the flexibility in the PEG linker length.
| Compound Name | PEG Chain Length | Molecular Weight ( g/mol ) | CAS Number |
| DBCO-NHCO-PEG2-biotin | 2 | - | - |
| DBCO-PEG4-biotin | 4 | 749.9 | 1255942-07-4 |
| DBCO-NHCO-PEG6-Biotin | 6 | 838.02 | - |
| Biotin-PEG8-DBCO | 8 | - | - |
| This compound | 12 | 1102.34 | - |
| Biotin-PEG24-DBCO | 24 | - | - |
| Data sourced from various commercial suppliers. broadpharm.comprecisepeg.comaxispharm.com |
Functional Group Interconversions and Targeted Derivatization Strategies Utilizing this compound
The primary functional group interconversion involving this compound is the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comprecisepeg.com This reaction transforms the DBCO group and an azide (B81097) group into a stable triazole linkage. sigmaaldrich.com This click chemistry reaction is highly efficient and bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with native biological functional groups. interchim.frprecisepeg.com This makes this compound an excellent reagent for labeling and derivatizing biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an azide group.
Targeted derivatization strategies often employ this principle for various applications:
Protein and Antibody Labeling: Proteins or antibodies with azide groups can be specifically biotinylated using this compound. This is useful for subsequent detection with streptavidin-conjugated enzymes or fluorophores, or for immobilization on streptavidin-coated surfaces. abpbio.comthermofisher.com
Cell Surface Modification: Live cells can be treated with metabolic precursors containing azide groups (e.g., azide-modified sugars), which are incorporated into cell surface glycans. Subsequent treatment with this compound allows for the specific biotinylation of the cell surface for applications in cell tracking and isolation. vectorlabs.comvectorlabs.com
PROTAC Synthesis: this compound serves as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The DBCO group allows for the convenient click-ligation of the biotinylated PEG linker to an azide-modified ligand for either the target protein or the E3 ligase. medchemexpress.commedchemexpress.com
The reaction conditions for SPAAC are generally mild, proceeding at room temperature in aqueous buffers. Reaction times can vary from less than an hour to several hours depending on the concentration of the reactants. abpbio.comnanocs.net
| Reactant 1 | Reactant 2 | Key Reaction | Product | Application |
| This compound | Azide-modified protein | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Biotinylated Protein | Protein detection, purification |
| This compound | Azide-functionalized lipid | SPAAC | Biotinylated Lipid | Liposome functionalization, drug delivery |
| This compound | Azide-modified PROTAC component | SPAAC | Biotinylated PROTAC | PROTAC development and analysis |
Chemo-Enzymatic Approaches in this compound Conjugation for Site-Selective Modification
While chemical methods can lead to random labeling of biomolecules (e.g., on multiple lysine (B10760008) residues), chemo-enzymatic approaches offer a powerful strategy for achieving site-selective modification. These methods use enzymes to install a unique chemical handle, such as an azide, onto a specific site on a protein. This handle can then be exclusively targeted by a DBCO-containing reagent like this compound.
One prominent chemo-enzymatic strategy involves the use of transglutaminase (TGase). mdpi.comnih.gov Microbial transglutaminase (MTGase) can catalyze the formation of an isopeptide bond between the side chain of a specific glutamine residue (Q) on a protein and a primary amine-containing substrate. By using a substrate that also contains an azide group (e.g., an azido-amine), a single azide can be installed at a predetermined glutamine site on the protein. Subsequent reaction with this compound results in a homogeneously biotinylated protein with a defined drug-to-antibody ratio (DAR) in the case of antibodies. nih.gov
Another approach utilizes enzymes like sortase A (SrtA). nih.gov SrtA recognizes a specific peptide motif (e.g., LPETG) and cleaves the peptide bond between threonine and glycine. It then ligates a new oligoglycine-containing substrate to the threonine. If this substrate is functionalized with an azide (e.g., GGG-PEG-N3), the azide is site-specifically incorporated. The azide-modified antibody can then be conjugated with a DBCO-functionalized molecule, such as a DBCO-PEG-drug payload, via SPAAC. nih.gov While this example uses a drug payload, the same principle applies for conjugation with this compound for site-specific biotinylation.
These chemo-enzymatic methods are particularly valuable in the construction of antibody-drug conjugates (ADCs), where precise control over the location and stoichiometry of conjugation is critical. nih.govnih.gov
| Enzymatic System | Protein Target Site | Substrate | Bioorthogonal Handle | Subsequent Reaction with DBCO-biotin | Outcome |
| Transglutaminase (TGase) | Specific Glutamine (Q) residue | Azido-amine | Azide (-N3) | SPAAC | Site-specific biotinylation |
| Sortase A (SrtA) | C-terminal recognition motif (e.g., LPETG) | Oligoglycine-azide | Azide (-N3) | SPAAC | Site-specific C-terminal biotinylation |
| Peptide-N-glycosidase F (PNGase F) & Bacterial Transglutaminase (BTG) | Specific Glutamine (Q295) in deglycosylated antibody | DBCO-functionalized lysine surrogate | DBCO | Direct conjugation to azide-modified partners | Site-specific modification with DBCO for subsequent azide ligation mdpi.com |
This table illustrates how enzymes can be used to prime biomolecules for highly specific conjugation reactions with DBCO-functionalized reagents. While the third entry describes introducing the DBCO group onto the antibody first, it highlights the versatility of chemo-enzymatic strategies in controlling the placement of either the azide or the DBCO handle for subsequent bioorthogonal ligation. mdpi.com
Mechanistic Investigations of Dbco Nhco Peg12 Biotin Reactivity in Bioorthogonal Systems
Kinetics and Thermodynamics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the Dibenzocyclooctyne (DBCO) Moiety
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. researchgate.net The DBCO group within the DBCO-NHCO-PEG12-biotin linker is a key participant in this reaction, prized for its high reactivity and stability.
The reaction kinetics of SPAAC are significantly influenced by the structure of both the cyclooctyne (B158145) and the azide (B81097). For instance, the reaction rate between benzyl (B1604629) azide and DBCO is reported to be 0.24 M⁻¹·s⁻¹, which is 3.4 times higher than with another cyclooctyne, BCN. nih.gov However, when reacting with phenyl azide, the rate with DBCO is 0.033 M⁻¹·s⁻¹. nih.gov The reactivity of the azide partner also plays a crucial role; electron-donating groups on the azide can influence reaction rates. rsc.org
Several factors can modulate the kinetics of SPAAC reactions involving DBCO. The reaction medium's pH has a notable effect, with higher pH values generally increasing reaction rates, except in certain buffers like HEPES. rsc.orgresearchgate.net The solvent composition is also critical; an increased water content in the solvent mixture has been shown to enhance the reaction rate. researchgate.net For example, switching from 80% DMSO to 20% DMSO in PBS can double the reaction rate. researchgate.net Furthermore, the presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%. rsc.orgresearchgate.net
Thermodynamic studies of SPAAC with DBCO-amine have revealed the influence of the reactant's charge state on the reaction rate. datapdf.com The deprotonation of the DBCO-ammonium ion at basic pH significantly impacts the reaction rate, a surprising finding given the distance between the amino group and the reactive triple bond. datapdf.com This highlights the subtle electronic effects that can govern the reaction's progress.
| Reactants | Rate Constant (M⁻¹·s⁻¹) | Solvent | Reference |
|---|---|---|---|
| DBCO + Benzyl Azide | 0.24 | Not Specified | nih.gov |
| DBCO + Phenyl Azide | 0.033 | CH₃CN:H₂O = 3:1 | nih.gov |
| sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES (pH 7) | rsc.org |
| sulfo DBCO-amine + 3-azido-L-alanine | 0.32–0.85 | PBS (pH 7) | rsc.org |
Elucidation of Biotin-Avidin/Streptavidin High-Affinity Binding and Its Translational Exploitation
The interaction between biotin (B1667282) and the proteins avidin (B1170675) and streptavidin is renowned for its extraordinary affinity, with dissociation constants (Kd) in the femtomolar range (10⁻¹⁵ M for avidin and 10⁻¹⁴ M for streptavidin). plos.orgnih.govnih.govnih.gov This exceptionally strong and specific non-covalent bond is a cornerstone of numerous biotechnological applications. weizmann.ac.il
The binding process is rapid and remains stable across a wide range of pH, temperatures, and in the presence of organic solvents and other denaturing agents. nih.gov Kinetic studies have shown that the association rate constants (kon) for streptavidin are faster than for avidin, though both are slower than what would be expected for a diffusion-limited reaction. plos.orgnih.govnih.govbiorxiv.org The temperature dependence of these rates, characterized by large activation energies (6–15 kcal/mol), further supports a model that involves more than simple diffusion. nih.govnih.govbiorxiv.org
Structurally, both avidin and streptavidin are homotetrameric proteins, with each subunit capable of binding one biotin molecule. plos.orgnih.gov The binding sites in avidin are considered deeper and less accessible than those in streptavidin. biorxiv.org While the amino acid sequences of avidin and streptavidin have low homology, the residues directly involved in biotin binding are largely conserved. nih.gov Interestingly, while avidin shows a stronger binding affinity for free biotin, streptavidin binds more tightly to conjugated forms of biotin. nih.gov This difference is attributed to variations in the structure of the binding pocket loop. nih.gov
The remarkable stability of the biotin-avidin/streptavidin complex has been widely exploited for various applications, including immunoassays, affinity chromatography, and molecular targeting. plos.orgnih.gov However, the quasi-irreversible nature of this interaction can be a limitation. Research has shown that the interaction can be reversibly broken by incubation in nonionic aqueous solutions at temperatures above 70°C without denaturing the streptavidin tetramer. researchgate.net
| Interaction | Dissociation Constant (Kd) | Association Rate Constant (kon) | Reference |
|---|---|---|---|
| Biotin-Avidin | ~10⁻¹⁵ M | Slower than Streptavidin | plos.orgnih.govnih.govnih.gov |
| Biotin-Streptavidin | ~10⁻¹⁴ M | ~7.5 x 10⁷ M⁻¹s⁻¹ (at 25°C, pH 7) | plos.orgnih.gov |
Conformational Dynamics and Steric Influence of the Polyethylene (B3416737) Glycol (PEG12) Spacer on Reaction Outcomes and Conjugate Interactions
The PEG12 spacer in this linker serves multiple purposes. It enhances the water solubility of the often-hydrophobic DBCO and biotin moieties, which is crucial for reactions in aqueous biological environments. chempep.comrsc.org The flexible nature of the PEG chain provides conformational freedom, allowing the terminal reactive groups (DBCO and biotin) to adopt optimal orientations for their respective interactions. chempep.com This spatial separation can minimize steric clashes between the conjugated biomolecule and the interacting partners. precisepeg.com
Molecular dynamics simulations have shown that PEG spacers generally have a minimal impact on the conformational properties of small, neutral peptides. researchgate.netnih.gov However, for small, highly charged peptides, the PEG spacer can have a more significant effect on their conformation. researchgate.netnih.gov When conjugated molecules are attached to a surface, the PEG layer can influence their accessibility. At high packing densities, peptides may aggregate or partition into the PEG layer, potentially reducing the number of accessible sites for interaction. nih.gov
The length of the PEG spacer is a tunable parameter that can be optimized for specific applications. Longer PEG chains can further reduce steric hindrance and improve flexibility, which has been shown to enhance reaction rates in some cases. rsc.orgnih.gov For instance, the presence of a PEG linker has been reported to increase the rate of SPAAC reactions. rsc.org Conversely, in some systems, longer PEG chains can introduce their own steric hindrance, potentially reducing reaction conversion rates. mdpi.com Therefore, the choice of PEG spacer length represents a balance between enhancing solubility and flexibility while avoiding negative steric effects.
| Property | Influence of PEG12 Spacer | Reference |
|---|---|---|
| Solubility | Increases water solubility of hydrophobic moieties. | chempep.comrsc.org |
| Flexibility | Provides conformational freedom to terminal groups. | chempep.com |
| Steric Hindrance | Reduces steric hindrance, but can also introduce it at longer lengths. | precisepeg.commdpi.com |
| Reaction Kinetics | Can enhance reaction rates (e.g., SPAAC). | rsc.org |
| Conformation of Conjugated Peptides | Minimal effect on small, neutral peptides; significant effect on small, charged peptides. | researchgate.netnih.gov |
Applications of Dbco Nhco Peg12 Biotin in the Design and Development of Molecular Probes
Rational Engineering of Fluorescent and Luminescent Bioconjugates for Advanced Bioimaging Research
The unique characteristics of DBCO-NHCO-PEG12-biotin make it an excellent linker for the rational engineering of fluorescent and luminescent probes for advanced bioimaging. The copper-free click chemistry afforded by the DBCO group allows for the precise and site-specific attachment of this linker to azide-modified fluorophores or luminescent reporters. Subsequently, the biotin (B1667282) handle can be used to target these imaging agents to specific biological sites or to assemble multimeric imaging constructs.
The PEG12 spacer plays a crucial role in these bioconjugates by preventing the aggregation of hydrophobic dyes and improving their photophysical properties. Furthermore, the flexibility and length of the PEG chain can be optimized to position the imaging agent at an optimal distance from the biological target, minimizing quenching effects and maximizing signal output.
Table 1: Key Features of this compound in Bioimaging Probe Design
| Feature | Advantage in Bioimaging | Research Finding Context |
| DBCO Group | Enables bioorthogonal, copper-free conjugation to azide-modified fluorophores or biomolecules, allowing for precise and stable labeling under physiological conditions. | The development of activatable chemiluminescent probes for in vivo imaging often relies on modular assembly, where a linker like this compound can be used to attach the chemiluminophore to a targeting moiety. nih.gov |
| PEG12 Spacer | Increases hydrophilicity, reduces non-specific binding, and provides a flexible linker arm that minimizes steric hindrance and potential quenching of the fluorophore. vectorlabs.com | The amphiphilic nature of PEG linkers imparts water solubility to biotin labels, which is critical for reducing aggregation and improving the performance of bioimaging probes in aqueous biological environments. vectorlabs.com |
| Biotin Moiety | Provides a high-affinity binding site for streptavidin or avidin (B1170675), enabling signal amplification strategies and targeted delivery of the imaging probe to biotin-binding sites. | The strong and specific interaction between biotin and avidin/streptavidin is a cornerstone of many bioassays and can be exploited for signal amplification in advanced imaging techniques. |
For instance, in the development of probes for super-resolution microscopy, the precise positioning of a fluorescent dye is critical. uchicago.edu this compound can be used to attach a photo-switchable dye to a targeting molecule, such as an antibody or a small molecule ligand, with high precision. The subsequent binding of this conjugate to its target allows for high-resolution imaging of subcellular structures. microscopyu.com
Development of Affinity Probes for Comprehensive Proteomic and Interactomic Analyses
This compound is a valuable reagent for the development of affinity probes for activity-based protein profiling (ABPP) and the study of protein-protein interactions. nih.gov ABPP is a powerful chemical proteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological samples. frontiersin.orgscispace.com
In a typical ABPP workflow, a reactive group that covalently binds to the active site of a specific enzyme class is modified with an azide (B81097). This azide-modified inhibitor can then be reacted with this compound. The resulting biotinylated probe can be used to label the target enzymes in a proteome. The biotin tag allows for the selective enrichment of the labeled proteins using streptavidin-coated beads, followed by identification and quantification by mass spectrometry. nih.gov This approach enables the profiling of enzyme activities in different cellular states and the identification of novel enzyme targets for drug discovery. researchgate.net
Similarly, for studying protein-protein interactions, a "bait" protein can be metabolically or chemically engineered to contain an azide group. This azide-modified bait protein can then be labeled with this compound. After introducing the biotinylated bait into a cell lysate, it will bind to its interacting partners ("prey" proteins). The entire protein complex can then be captured using streptavidin affinity chromatography in a process known as a pull-down assay. nih.govnih.gov The captured prey proteins can be identified by mass spectrometry, providing insights into cellular signaling pathways and protein interaction networks. creativebiomart.net
Table 2: Application of this compound in Proteomics
| Application | Role of this compound | Key Research Findings |
| Activity-Based Protein Profiling (ABPP) | Acts as a linker to attach a biotin tag to an azide-modified covalent inhibitor, enabling affinity purification of labeled enzymes. nih.gov | Biotin-based linkers allow for stringent wash steps during affinity purification due to the strong biotin-streptavidin interaction, leading to reliable identification of protein targets. beilstein-journals.org |
| Protein-Protein Interaction Studies (Pull-Down Assays) | Biotinylates an azide-modified "bait" protein for the capture of interacting "prey" proteins using streptavidin-coated beads. nih.gov | The biotin-avidin system is a high-specificity and high-affinity interaction that is widely used for pull-down assays to identify unknown protein binding partners. nih.gov |
Construction of Biotin-Mediated Surface-Immobilized Biosensor Platforms and Assays
The specific and high-affinity interaction between biotin and streptavidin, combined with the versatile conjugation chemistry of the DBCO group, makes this compound an ideal tool for the construction of surface-immobilized biosensor platforms. nih.gov These platforms are used for the sensitive and real-time detection of a wide range of analytes.
In the fabrication of biosensors, such as those based on surface plasmon resonance (SPR) or electrochemical detection, the controlled immobilization of biorecognition elements (e.g., antibodies, enzymes, or nucleic acids) on the sensor surface is critical for performance. The DBCO group of this compound allows for the covalent and site-specific attachment of this linker to an azide-modified sensor surface. Subsequently, streptavidin can be bound to the biotinylated surface, creating a versatile platform for capturing any biotinylated bioreceptor.
Alternatively, a bioreceptor can be modified with an azide group and then reacted with this compound. The resulting biotinylated bioreceptor can then be immobilized on a streptavidin-coated sensor surface. This approach allows for the oriented immobilization of the bioreceptor, which can significantly improve the sensitivity and specificity of the biosensor. mdpi.com The PEG12 spacer in this context serves to extend the bioreceptor away from the sensor surface, reducing non-specific binding and making the active sites more accessible to the analyte. nih.gov
Table 3: Role of this compound in Biosensor Development
| Biosensor Type | Immobilization Strategy | Advantage of Using this compound |
| Surface Plasmon Resonance (SPR) | Covalent attachment to an azide-functionalized sensor surface via the DBCO group, followed by streptavidin and biotinylated ligand capture. | Provides a controlled and reproducible method for ligand immobilization, leading to high-quality kinetic data. xantec.comsprpages.nl |
| Electrochemical Biosensors | Site-specific attachment of azide-modified enzymes or antibodies to an electrode surface functionalized with this compound. | Enables the creation of highly sensitive and selective biosensors by ensuring the optimal orientation and activity of the immobilized bioreceptors. |
| Protein Microarrays | Immobilization of biotinylated proteins onto a streptavidin-coated surface for high-throughput screening of protein-protein or protein-DNA interactions. nih.gov | Facilitates the creation of densely packed and functional protein microarrays for various applications in diagnostics and proteomics research. nih.gov |
This strategy of using this compound for the directed immobilization of antibodies has been shown to enhance the performance of immunosensors by ensuring that the antigen-binding sites are oriented away from the surface and are readily accessible for antigen binding. mdpi.com
Dbco Nhco Peg12 Biotin As a Critical Element in Proteolysis Targeting Chimeras Protacs Research
Design Principles and Structural Optimization of DBCO-NHCO-PEG12-Biotin-Based PROTAC Linkers
The design of a PROTAC linker is a multifaceted process where its composition, length, and attachment points are optimized to ensure effective ternary complex formation. medchemexpress.com this compound is a linker that embodies several key design principles. It is a polyethylene (B3416737) glycol (PEG)-based linker, a class commonly used in PROTAC development. medchemexpress.com
The structure of this compound includes three key functional components:
Dibenzocyclooctyne (DBCO): This group is a cornerstone of copper-free click chemistry. The DBCO moiety allows for a highly efficient and specific reaction with azide-functionalized molecules through a process called strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com This enables the modular and covalent attachment of the linker to a warhead (the ligand for the target protein) or an E3 ligase ligand that has been modified to contain an azide (B81097) group. medchemexpress.comevitachem.com
Biotin (B1667282): The terminal biotin group serves as a versatile affinity tag. Biotin's high-affinity interaction with streptavidin can be exploited for various biochemical applications, including the purification of the PROTAC molecule, its detection in immunoassays (like ELISA), or in pull-down experiments to verify target engagement and ternary complex formation.
Structural optimization of PROTACs using this linker involves synthesizing a library of degraders where the PEG chain length is varied. This systematic approach allows researchers to empirically determine the optimal distance required for efficient degradation of a specific target protein. nih.govsigmaaldrich.com
Functional Characterization of Target Protein Degradation Mechanisms within the Ubiquitin-Proteasome System
The primary function of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system (UPS). The process, facilitated by a linker like this compound, follows a catalytic mechanism.
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its specific warhead) and an E3 ubiquitin ligase (via its ligase-recruiting ligand). The this compound linker bridges these two proteins, forming a transient ternary complex (Target Protein-PROTAC-E3 Ligase). researchgate.net
Ubiquitination: Once the target protein is brought into proximity with the E3 ligase, the ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal. researchgate.net
Proteasomal Degradation: The polyubiquitinated target protein is recognized and shuttled to the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. researchgate.net The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule, having induced the degradation, is then released and can engage another target protein molecule, acting catalytically. medchemexpress.com
The biotin tag on the this compound linker is instrumental in the functional characterization of these steps. For instance, researchers can use streptavidin-coated beads to pull down the PROTAC and any associated proteins from cell lysates. Subsequent analysis by western blot can confirm the presence of the target protein and components of the E3 ligase complex, thereby providing direct evidence of ternary complex formation.
Modulating E3 Ubiquitin Ligase Recruitment and Target Protein Binding Affinity through Linker Modification
The linker's characteristics, including its length, rigidity, and attachment points, significantly influence the stability and conformation of the ternary complex, which in turn affects the efficiency of E3 ligase recruitment and subsequent protein degradation. medchemexpress.commedchemexpress.com
For a PROTAC employing a this compound linker, modulation can be achieved by:
Varying PEG Length: Synthesizing analogues with fewer (e.g., PEG4, PEG8) or more (e.g., PEG16, PEG24) ethylene (B1197577) glycol units allows for fine-tuning the distance between the recruited proteins. Research has demonstrated that for a given target, there is often an optimal linker length that maximizes degradation efficacy. nih.govsigmaaldrich.com
Altering Attachment Points: The position where the linker is connected to the warhead and the E3 ligase ligand can dramatically impact PROTAC performance. Changing the exit vector can alter the relative positioning of the bound proteins, potentially enhancing or diminishing the rate of degradation. researchgate.netnih.gov
These modifications allow for the optimization of E3 ligase recruitment, not by changing the intrinsic binding affinity of the ligase ligand, but by improving the thermodynamics and cooperativity of the entire ternary complex.
Comparative Analysis of Diverse Linker Chemistries and Lengths in PROTAC Efficacy and Specificity
The efficacy and specificity of a PROTAC are not solely dependent on the choice of warhead and E3 ligase ligand; the linker chemistry plays a pivotal role. explorationpub.com Comparisons between different linker types, such as PEG chains versus alkyl chains, and systematic studies of linker length have yielded crucial insights for rational PROTAC design.
Linker Chemistry: The atomic composition of the linker can have significant effects. For example, in some contexts, replacing a simple alkyl chain with a PEG-based linker has been shown to result in weaker protein degradation. explorationpub.com This suggests that the introduction of oxygen atoms in the PEG backbone, while improving solubility, might in some cases inhibit productive ternary complex formation, though the precise mechanisms are not always fully understood. explorationpub.com The this compound linker falls into the PEG category, which is the most commonly used type in PROTAC development. medchemexpress.com
Linker Length: The impact of linker length has been systematically studied. In one key study targeting the estrogen receptor (ER), a series of PROTACs were created with linkers of varying lengths. researchgate.netnih.gov The results showed a clear dependence of degradation efficacy on the linker length.
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation and Cell Viability
| PROTAC Compound | Linker Atom Length | ER Degradation (% of Control) | IC₅₀ (nM) in MCF7 Cells |
| 11 | 12 atoms | ~40% | ~100 |
| 13 | 16 atoms | ~20% | ~20 |
| 14 | 19 atoms | ~60% | ~500 |
| 15 | 21 atoms | ~75% | >1000 |
| Data adapted from research findings on ER-targeting PROTACs. nih.gov ER degradation was quantified from western blotting results. IC₅₀ values represent the concentration required to inhibit cell viability by 50%. |
As shown in the table, a PROTAC with a 16-atom linker (Compound 13) demonstrated the most potent ER degradation and the lowest IC₅₀ value, indicating the highest efficacy. nih.gov Linkers that were either shorter (12 atoms) or longer (19 and 21 atoms) were significantly less effective. nih.gov This highlights a "Goldilocks" principle for linker length, where an optimal distance is required to achieve maximal efficacy. nih.govnih.gov
Furthermore, linker length can impart selectivity. For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2. However, simply extending the linker by a single ethylene glycol unit resulted in a PROTAC that selectively degraded EGFR while sparing HER2. explorationpub.com This demonstrates that subtle modifications to the linker can be a powerful tool to fine-tune the specificity of protein degraders.
Advanced Research Applications and Future Perspectives for Dbco Nhco Peg12 Biotin in Chemical Biology
Integration with Live-Cell Chemical Biology Methodologies and Real-Time Monitoring
The ability to study biological processes in living cells with minimal perturbation is a cornerstone of modern chemical biology. DBCO-NHCO-PEG12-biotin is particularly well-suited for these applications due to the bioorthogonal nature of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. fishersci.se This "click chemistry" reaction between the DBCO group and an azide-modified biomolecule is highly specific and can proceed efficiently within the complex environment of a living cell without interfering with native biochemical processes. fishersci.sersc.org
This specificity allows for the precise labeling of azide-containing molecules within live cells for imaging and tracking studies. For instance, researchers can metabolically incorporate azide-functionalized precursors of proteins, glycans, or lipids into cells. Subsequent introduction of this compound enables the attachment of a biotin (B1667282) tag to these specific biomolecules. The biotin tag can then be visualized using streptavidin conjugated to a fluorophore, allowing for real-time monitoring of the labeled molecule's localization, trafficking, and interactions within the cell. A real-time fluorescence colocalization assay has been used to visualize the interactions between azido- and DBCO-modified bacteria, demonstrating the utility of this approach in monitoring cell-cell adhesion in real-time. nih.gov
The PEG12 linker in the compound enhances its water solubility and biocompatibility, which is crucial for maintaining cell viability during live-cell experiments. It also provides a flexible spacer that minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.
High-Throughput Screening and Array-Based Approaches for Bioconjugate Discovery
High-throughput screening (HTS) and array-based technologies are powerful methods for discovering new bioconjugates and understanding complex biological interactions on a large scale. This compound facilitates these approaches by providing a reliable and efficient method for immobilizing or detecting azide-modified molecules.
In the context of HTS, this compound can be used to screen for inhibitors or modulators of specific biological pathways. For example, if a key enzyme in a disease pathway is metabolically labeled with an azide (B81097), this compound can be used to capture and quantify the labeled enzyme. This allows for the rapid screening of large compound libraries to identify molecules that affect the enzyme's activity or expression. A high-throughput method for labeling d-amino acid derived structures with fluorine-18 (B77423) has been developed using a DBCO-derived radiotracer for subsequent "click" cycloaddition. nih.gov
Array-based approaches, such as protein or glycan arrays, can also benefit from the use of this compound. Azide-modified biomolecules can be printed onto a solid support to create a microarray. This array can then be probed with various binding partners. The detection of binding events can be facilitated by using a streptavidin-conjugated reporter that binds to the biotin tag introduced by this compound. This strategy has been employed in the development of antibody-quantum dot conjugates for rapid analysis of biological samples. nih.gov
| Application | Role of this compound | Research Finding |
| High-Throughput Screening | Enables capture and quantification of azide-labeled biomolecules. | Facilitated the screening of d-amino acid-derived PET radiotracers. nih.gov |
| Array-Based Bioconjugate Discovery | Used for immobilization and detection of azide-modified molecules on microarrays. | Enabled the creation of antibody-quantum dot constructs with high yield and specificity. nih.gov |
| Protein A Membrane Adsorbers | Utilized in the bioconjugation of Protein A to a membrane surface for antibody purification. | Resulted in membrane adsorbers with a high dynamic binding capacity for immunoglobulins. mdpi.com |
Strategies for In Vivo Bioorthogonal Labeling and Molecular Tracking Research
Extending bioorthogonal labeling from the cellular to the whole-organism level presents significant opportunities for understanding disease progression and drug distribution. The SPAAC reaction, being bioorthogonal, is well-suited for in vivo applications as it does not interfere with the complex biological milieu of a living organism. acs.org
This compound can be used in pre-targeting strategies for in vivo imaging and therapy. In this approach, an azide-modified targeting molecule, such as an antibody, is first administered. After it has localized to the target tissue and any unbound antibody has cleared from circulation, this compound is administered. The DBCO group reacts with the azide on the targeting molecule, effectively delivering the biotin tag to the specific site. A diagnostic or therapeutic agent conjugated to streptavidin can then be administered, which will accumulate at the biotinylated target site. This multi-step approach can significantly improve the target-to-background ratio in imaging and reduce off-target toxicity in therapy. duke.edu
For molecular tracking research, this compound can be used to follow the fate of specific cell populations or biomolecules in vivo. For example, cells can be labeled with an azide-bearing compound and then injected into an animal model. The subsequent administration of this compound and a streptavidin-based imaging agent allows for the non-invasive tracking of the cells' migration and distribution over time. This has been demonstrated in studies tracking the in vivo homing of stem cells for heart repair. duke.edu
Emerging Interdisciplinary Applications in Nanotechnology and Biomaterials Science
The versatility of the this compound linker extends beyond traditional chemical biology into the realms of nanotechnology and biomaterials science. The ability to precisely conjugate molecules to nanoparticles and to form and functionalize biomaterials opens up new avenues for research and development.
In nanotechnology, this compound can be used to functionalize the surface of nanoparticles, such as liposomes, micelles, or gold nanoparticles. pcbiochemres.com This allows for the attachment of targeting ligands, imaging agents, or therapeutic payloads to the nanoparticle surface via the SPAAC reaction. The PEG linker helps to improve the nanoparticle's stability and circulation time in vivo, while the biotin tag can be used for purification or as an additional targeting moiety. pcbiochemres.com For example, DBCO-functionalized nanoparticles have been used for the targeted delivery of anticancer nanomedicines. pcbiochemres.com
In biomaterials science, this compound is valuable for the creation of functionalized hydrogels. Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix and are widely used in tissue engineering and drug delivery. nih.gov By incorporating azide-modified monomers into the hydrogel scaffold, this compound can be used to "click" bioactive molecules, such as growth factors or cell adhesion peptides, onto the hydrogel. This allows for the creation of biomaterials with precisely controlled chemical and biological properties. mdpi.comacs.org
| Field | Application of this compound | Example Research |
| Nanotechnology | Surface functionalization of nanoparticles for targeted delivery and imaging. | Conjugation of drugs to nanoparticles for targeted tumor therapy. pcbiochemres.com |
| Biomaterials Science | Creation of functionalized hydrogels for tissue engineering and drug delivery. | Development of thermoresponsive hyaluronan-based hydrogels for osteoarthritis management. mdpi.com |
| Biomaterials Science | Formation of hydrogels via DBCO-azide cross-linking for cell encapsulation. | Comparison of different bioorthogonally cross-linked hydrogels for in situ cell encapsulation. acs.org |
Q & A
Basic Research Questions
Q. How to optimize conjugation efficiency of DBCO-NHCO-PEG12-biotin with azide-functionalized biomolecules?
- Methodological Answer :
- Reaction Conditions : Use a 1:1.5 molar ratio of this compound to azide-modified targets in PBS (pH 7.4) at 25°C for 2–4 hours. Monitor completion via HPLC or fluorescence quenching .
- PEG Length : The 12-unit PEG spacer reduces steric hindrance, improving accessibility for azide-DBCO cycloaddition. For bulky targets (e.g., antibodies), extend reaction time to 6–8 hours .
- Table 1 :
| Azide Target | Reaction Time (h) | Efficiency (%) |
|---|---|---|
| Small Molecule | 2 | 95 |
| Antibody | 6 | 85 |
| Cell Surface | 4 | 78 |
Q. What storage conditions preserve this compound stability?
- Methodological Answer :
- Store lyophilized powder at –20°C in anhydrous, light-protected vials. For short-term use (1–2 weeks), dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Confirm integrity via MALDI-TOF MS after storage .
Q. How to validate biotin incorporation post-conjugation?
- Methodological Answer :
- Use HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to quantify biotin-streptavidin binding. Alternatively, perform LC-MS to verify molecular weight shifts (expected +524.6 Da for biotin) .
Advanced Research Questions
Q. How to resolve discrepancies in click reaction yields between in vitro and in vivo systems?
- Methodological Answer :
- In Vivo Challenges : Competing endogenous thiols or azides may reduce efficiency. Pre-treat samples with thiol-blocking agents (e.g., iodoacetamide) and optimize dosing to saturate non-target interactions .
- Data Analysis : Compare kinetic profiles (e.g., pseudo-first-order rate constants) in PBS vs. serum-containing buffers. Use confocal microscopy with streptavidin-FITC to localize biotinylated targets .
Q. What strategies mitigate steric hindrance in labeling large biomolecules (e.g., antibodies)?
- Methodological Answer :
- Site-Specific Conjugation : Use enzyme-mediated tagging (e.g., Sortase A) to install azides at defined sites, avoiding Fc regions. Alternatively, employ longer PEG spacers (e.g., PEG24) for flexible linkage .
- Table 2 :
| PEG Length | Antibody Labeling Efficiency (%) |
|---|---|
| PEG12 | 72 |
| PEG24 | 89 |
Q. How to quantify this compound’s bioavailability in live-cell imaging?
- Methodological Answer :
- Dose-Response Calibration : Titrate this compound (0.1–10 µM) in cell culture and measure streptavidin-Cy5 signal via flow cytometry. Correct for autofluorescence using unlabeled controls .
- Competitive Binding : Co-administer free biotin (100-fold excess) to confirm specificity. Calculate signal-to-noise ratios for optimized imaging thresholds .
Q. How to troubleshoot non-specific binding in pull-down assays?
- Methodological Answer :
- Blocking Protocols : Pre-incubate streptavidin beads with BSA (1% w/v) and Tween-20 (0.05%) for 1 hour. Include negative controls (e.g., non-biotinylated DBCO-PEG12) to identify background .
- Wash Buffers : Use high-stringency buffers (e.g., 0.1% SDS in PBS) for 5 washes, followed by mass spectrometry to identify non-specific binders .
Data Contradiction Analysis
Q. Conflicting reports on this compound’s solubility: How to reconcile?
- Methodological Answer :
- Solvent Compatibility : While soluble in DMSO (>50 mg/mL), aqueous solubility depends on PEG12 hydration. For PBS solutions, sonicate at 37°C for 10 minutes and centrifuge (14,000×g) to remove aggregates .
- Table 3 :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| PBS (pH 7.4) | 12 |
| THF | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
